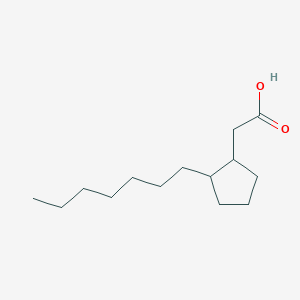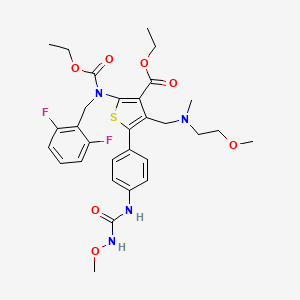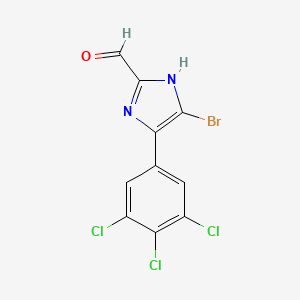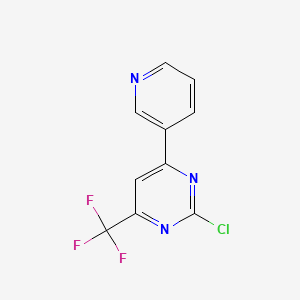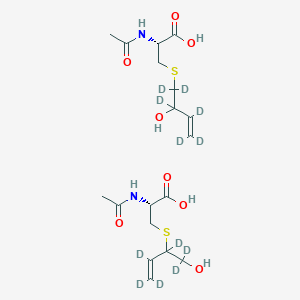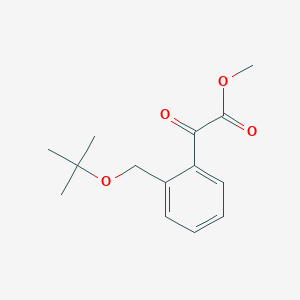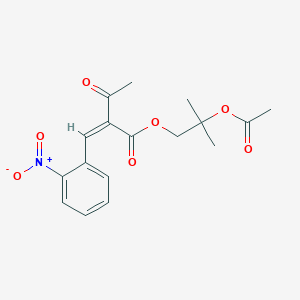
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester is an organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a nitrobenzylidene group, an oxobutanoic acid moiety, and an ester functional group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester typically involves multiple steps:
Formation of the Nitrobenzylidene Intermediate: This step may involve the condensation of 2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions.
Formation of the Oxobutanoic Acid Moiety: This can be achieved through a series of reactions, including oxidation and esterification.
Esterification: The final step involves the esterification of the oxobutanoic acid with 2-acetoxy-2-methylpropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Reduction of Nitro Group: Formation of 2-(2-Aminobenzylidene)-3-oxobutanoic acid derivatives.
Reduction of Carbonyl Group: Formation of alcohol derivatives.
Substitution of Ester Group: Formation of various substituted esters.
Applications De Recherche Scientifique
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester may have several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Nitrobenzylidene)-3-oxobutanoic acid derivatives: Compounds with similar structures but different ester groups.
Benzylidene derivatives: Compounds with variations in the benzylidene moiety.
Oxobutanoic acid esters: Compounds with different ester groups attached to the oxobutanoic acid moiety.
Uniqueness
The uniqueness of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H19NO7 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
(2-acetyloxy-2-methylpropyl) (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9- |
Clé InChI |
FFIBYMHZCNFTRU-ZROIWOOFSA-N |
SMILES isomérique |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


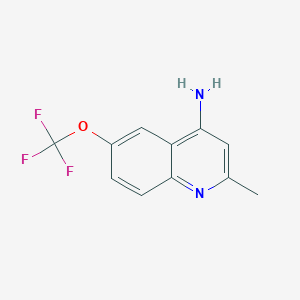

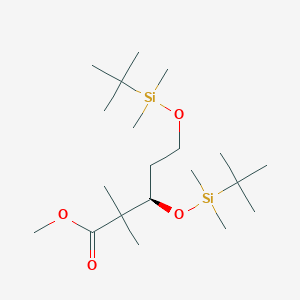
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
